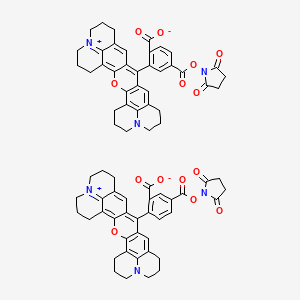
5(6)-Carboxy-x-rhodamine-n-hydroxysuccinimideester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5(6)-Carboxy-x-rhodamine-n-hydroxysuccinimideester is a fluorescent dye commonly used in various scientific fields. This compound is known for its ability to covalently attach to primary amines, making it a valuable tool in bioconjugation and labeling applications. Its fluorescence properties make it particularly useful in imaging and diagnostic techniques.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5(6)-Carboxy-x-rhodamine-n-hydroxysuccinimideester typically involves the reaction of 5(6)-carboxy-x-rhodamine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions. The resulting product is then purified using chromatographic techniques to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the production process and ensure consistency.
化学反应分析
Types of Reactions
5(6)-Carboxy-x-rhodamine-n-hydroxysuccinimideester undergoes several types of chemical reactions, including:
Substitution Reactions: The ester group can react with primary amines to form stable amide bonds.
Hydrolysis: In the presence of water, the ester can hydrolyze to form the corresponding carboxylic acid and N-hydroxysuccinimide.
Oxidation and Reduction: The rhodamine moiety can undergo redox reactions, although these are less common in typical applications.
Common Reagents and Conditions
Substitution Reactions: Primary amines, typically in a buffered aqueous solution.
Hydrolysis: Water or aqueous buffers, often under mild acidic or basic conditions.
Oxidation and Reduction: Various oxidizing or reducing agents, depending on the specific application.
Major Products
Substitution Reactions: The primary product is the amide formed by the reaction of the ester with a primary amine.
Hydrolysis: The major products are the carboxylic acid derivative of rhodamine and N-hydroxysuccinimide.
科学研究应用
5(6)-Carboxy-x-rhodamine-n-hydroxysuccinimideester has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Commonly used for labeling proteins, nucleic acids, and other biomolecules for imaging and tracking purposes.
Medicine: Employed in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Utilized in the development of fluorescent sensors and markers for various industrial applications.
作用机制
The primary mechanism of action of 5(6)-Carboxy-x-rhodamine-n-hydroxysuccinimideester involves its ability to form covalent bonds with primary amines. This reaction is facilitated by the NHS ester group, which reacts with the amine to form a stable amide bond. The rhodamine moiety provides fluorescence, allowing for the visualization and tracking of the labeled molecules. The molecular targets are typically proteins, nucleic acids, or other biomolecules containing primary amines.
相似化合物的比较
Similar Compounds
Fluorescein Isothiocyanate (FITC): Another widely used fluorescent dye for labeling biomolecules.
Texas Red: A rhodamine derivative with similar fluorescence properties.
Alexa Fluor Dyes: A series of fluorescent dyes with varying spectral properties.
Uniqueness
5(6)-Carboxy-x-rhodamine-n-hydroxysuccinimideester is unique due to its specific fluorescence characteristics and its ability to form stable covalent bonds with primary amines. This makes it particularly useful in applications requiring long-term stability and high sensitivity.
属性
分子式 |
C74H66N6O14 |
|---|---|
分子量 |
1263.3 g/mol |
IUPAC 名称 |
4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate;5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate |
InChI |
InChI=1S/2C37H33N3O7/c41-29-11-12-30(42)40(29)47-37(45)22-9-10-23(36(43)44)26(19-22)31-27-17-20-5-1-13-38-15-3-7-24(32(20)38)34(27)46-35-25-8-4-16-39-14-2-6-21(33(25)39)18-28(31)35;41-29-11-12-30(42)40(29)47-37(45)22-9-10-23(26(19-22)36(43)44)31-27-17-20-5-1-13-38-15-3-7-24(32(20)38)34(27)46-35-25-8-4-16-39-14-2-6-21(33(25)39)18-28(31)35/h2*9-10,17-19H,1-8,11-16H2 |
InChI 键 |
JTLWZHLSQWYLGK-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)ON9C(=O)CCC9=O)C(=O)[O-])CCC7.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)C(=O)ON9C(=O)CCC9=O)C(=O)[O-])CCC7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


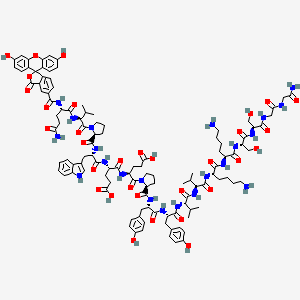
![Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B14761941.png)
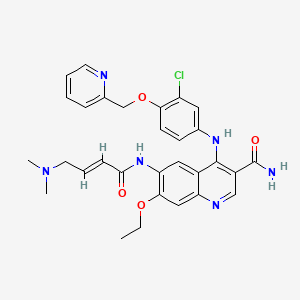
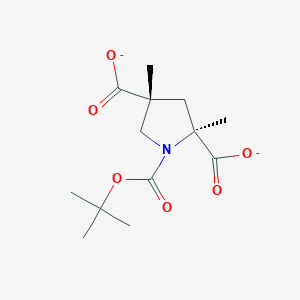
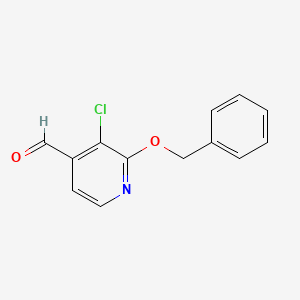
![Chryseno[1,2-b]oxirene](/img/structure/B14761956.png)
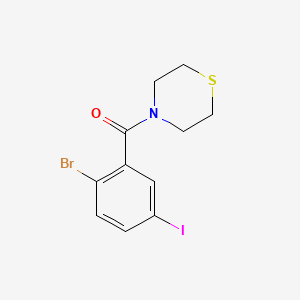
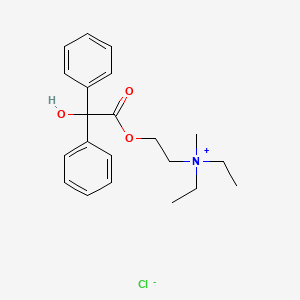

![Pyrido[4,3-C]cinnoline](/img/structure/B14761982.png)
![N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine](/img/structure/B14761994.png)
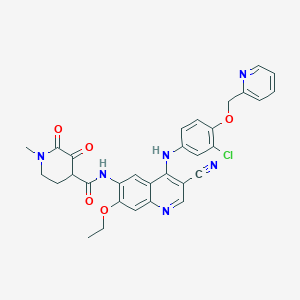

![N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]-2-hydroxy-acetamide](/img/structure/B14762013.png)
